N-(Methanesulfonyl)-N-phenylformamide
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Overview
Description
N-methylsulfonyl-N-phenyl-formamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a phenyl group, and the nitrogen atom is substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylsulfonyl-N-phenyl-formamide can be achieved through several methods. One common approach involves the reaction of N-methylformanilide with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-methylsulfonyl-N-phenyl-formamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the pure compound. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methylsulfonyl-N-phenyl-formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated phenyl derivatives.
Scientific Research Applications
N-methylsulfonyl-N-phenyl-formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylsulfonyl-N-phenyl-formamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-phenyl-formamide: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
N-phenylformamide: Lacks both the methyl and sulfonyl groups, making it less reactive.
N-methylsulfonylformamide: Lacks the phenyl group, affecting its aromatic properties .
Uniqueness
N-methylsulfonyl-N-phenyl-formamide is unique due to the presence of both the sulfonyl and phenyl groups. This combination imparts distinct chemical properties, such as increased electrophilicity and potential for diverse chemical reactions. Its structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
68984-89-4 |
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Molecular Formula |
C8H9NO3S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-methylsulfonyl-N-phenylformamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9(7-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
SZQMYECQSIEIGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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